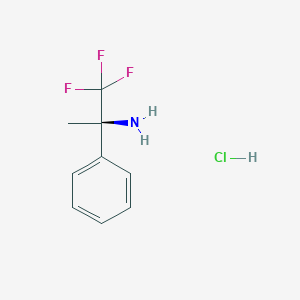
N-(2-Propanamidoethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Propanamidoethyl)propanamide is an organic compound that belongs to the class of primary carboxylic acid amides It is characterized by the presence of an amide functional group, which is a derivative of carboxylic acids
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Propanamidoethyl)propanamide can be synthesized through several methods. One common approach involves the condensation reaction between urea and propanoic acid. Another method is the dehydration of ammonium propionate . Additionally, the compound can be prepared using N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .
Industrial Production Methods
In industrial settings, this compound is typically produced using propionic acid and ammonium hydroxide as raw materials. The process involves mixing these materials at room temperature, followed by gradual heating in a reactor with rectifying columns to extract liquid solutions continuously. The amidation reaction generates the desired compound, which is then processed through reduced pressure distillation, recrystallization, filtering, and drying to meet quality demands .
化学反応の分析
Types of Reactions
N-(2-Propanamidoethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the type of reaction and reagents used.
科学的研究の応用
N-(2-Propanamidoethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, solvents, and other industrial products
作用機序
The mechanism of action of N-(2-Propanamidoethyl)propanamide involves its interaction with specific molecular targets and pathways. As an amide, it can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-Propanamidoethyl)propanamide include other primary carboxylic acid amides such as:
- Propionamide
- Acetamide
- Butyramide
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields, from organic synthesis to potential therapeutic applications .
特性
CAS番号 |
3403-77-8 |
|---|---|
分子式 |
C8H16N2O2 |
分子量 |
172.22 g/mol |
IUPAC名 |
N-[2-(propanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChIキー |
USEVKDWMVPLICN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCCNC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)







![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)
